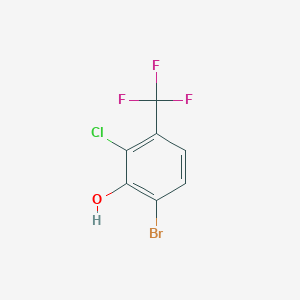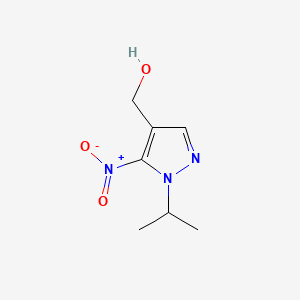
1-(Difluoromethyl)-5-iodonaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-5-iodonaphthalene is an organic compound that features both difluoromethyl and iodine substituents on a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-5-iodonaphthalene typically involves the introduction of the difluoromethyl group and the iodine atom onto the naphthalene ring. One common method is the difluoromethylation of a naphthalene derivative followed by iodination. The difluoromethylation can be achieved using reagents such as difluoromethyl iodide (CF2HI) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions . The iodination step can be performed using iodine (I2) and a suitable oxidizing agent like silver trifluoroacetate (AgTFA) in an organic solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Difluoromethyl)-5-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction Reactions: The difluoromethyl group can undergo oxidation to form difluoromethyl ketones or reduction to form difluoromethyl alcohols.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Cross-Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in organic solvents like tetrahydrofuran (THF).
Major Products Formed:
- Substituted naphthalenes with various functional groups.
- Difluoromethyl ketones and alcohols.
- Coupled products with extended aromatic or aliphatic chains.
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)-5-iodonaphthalene has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and pharmaceuticals.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and liquid crystals, due to its unique electronic properties.
Organic Synthesis:
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethyl)-5-iodonaphthalene depends on its specific application. In medicinal chemistry, the difluoromethyl group can act as a bioisostere, mimicking the properties of other functional groups like hydroxyl or thiol . This can influence the binding affinity and selectivity of the compound towards its molecular targets, such as enzymes or receptors. The iodine atom can also participate in halogen bonding interactions, further modulating the compound’s biological activity .
Comparación Con Compuestos Similares
1-(Trifluoromethyl)-5-iodonaphthalene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-2-iodobenzene: A benzene derivative with difluoromethyl and iodine substituents.
1-(Difluoromethyl)-4-iodobiphenyl: A biphenyl derivative with difluoromethyl and iodine substituents.
Uniqueness: 1-(Difluoromethyl)-5-iodonaphthalene is unique due to the combination of the difluoromethyl and iodine substituents on a naphthalene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C11H7F2I |
|---|---|
Peso molecular |
304.07 g/mol |
Nombre IUPAC |
1-(difluoromethyl)-5-iodonaphthalene |
InChI |
InChI=1S/C11H7F2I/c12-11(13)9-5-1-4-8-7(9)3-2-6-10(8)14/h1-6,11H |
Clave InChI |
RPVSUFOPXRBBSA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC=C2I)C(=C1)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-N-ethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14780350.png)
![2-amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B14780355.png)

![1-{6-[(2,2-Dimethylpropyl)amino]-5-nitropyridin-2-yl}-2-(4-fluorophenyl)ethane-1,2-dione](/img/structure/B14780363.png)
![6-Methoxy-2-(4-Methoxyphenyl)-3-Cyanobenzo[b]thiophene](/img/structure/B14780375.png)






![N-[[1-(2-amino-3,3-dimethylbutanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14780412.png)
![Diphenyl-[(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl]phosphane](/img/structure/B14780413.png)
